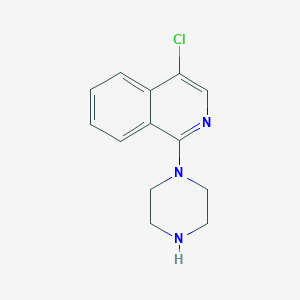

4-Chloro-1-(piperazin-1-yl)isoquinoline

Description

4-Chloro-1-(piperazin-1-yl)isoquinoline (CAS: 401567-94-0, molecular formula: C₁₃H₁₄ClN₃) is a heterocyclic compound featuring an isoquinoline core substituted at the 1-position with a piperazine group and at the 4-position with a chlorine atom . This scaffold is of significant interest in medicinal chemistry due to the pharmacophoric versatility of piperazine, which enhances binding affinity to biological targets such as receptors and enzymes . The compound is typically synthesized via nucleophilic substitution reactions, where a chlorinated isoquinoline intermediate reacts with piperazine under thermal conditions (e.g., 140°C) .

Properties

CAS No. |

401567-94-0 |

|---|---|

Molecular Formula |

C13H14ClN3 |

Molecular Weight |

247.72 g/mol |

IUPAC Name |

4-chloro-1-piperazin-1-ylisoquinoline |

InChI |

InChI=1S/C13H14ClN3/c14-12-9-16-13(17-7-5-15-6-8-17)11-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2 |

InChI Key |

DYOKLVQRBCYPRI-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=NC=C(C3=CC=CC=C32)Cl |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C3=CC=CC=C32)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

The 4-chloro substituent on the isoquinoline ring is critical for electronic and steric effects. Comparisons with halogenated analogs reveal:

- 4-Bromo-1-(piperazin-1-yl)isoquinoline (CAS: 401567-96-2): The bromine atom’s larger size and polarizability may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine. No direct activity data are available, but bromine’s stronger electron-withdrawing effect could influence reactivity .

- 7-Chloro-4-(piperazin-1-yl)quinoline: Substitution on a quinoline core (vs. isoquinoline) shifts the aromatic system’s electron density, leading to distinct biological profiles. This compound exhibits anti-inflammatory and analgesic activities (IC₅₀: ~1–25 μM in nitric oxide inhibition assays) .

Table 1: Halogen-Substituted Analogs

Positional Isomerism

The position of the piperazine and halogen substituents significantly impacts activity:

- 3-Chloro-1-(4-methylpiperazin-1-yl)-1,4-dihydroisoquinoline (PJ4): Substitution at the 3-position (vs.

- 8-Piperazin-1-yl-isoquinoline hydrochloride: Piperazine at the 8-position alters the molecule’s dipole moment, which may affect binding to receptors like serotonin or dopamine transporters .

Table 2: Positional Isomer Effects

Core Structure Variations

Replacing the isoquinoline core with other heterocycles alters bioactivity:

- PZ-1190: A multitarget antipsychotic featuring an isoquinoline sulfonyl group and a benzo[b]thiophen-piperazine moiety. This compound demonstrates high affinity for dopamine D₂ and serotonin 5-HT₁A receptors (IC₅₀: <10 nM), highlighting the impact of additional functional groups .

- Piperazinylquinoxaline Derivatives: Substitution with benzoyl or chlorobenzoyl groups on piperazine reduces cytotoxicity (IC₅₀: 25–42 μM in HCT116 cells) compared to acetylated analogs (IC₅₀: ~1.84 μM) .

Table 3: Core Structure Impact on Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.